
alpha-Fluorothymidine
Overview
Description
Alpha-fluorothymidine (α-FLT) is a fluorinated thymidine analog with a structure modified at the 3'-position of the deoxyribose sugar, where a hydroxyl group is replaced by fluorine. This substitution enhances its metabolic stability and alters its interaction with cellular enzymes, making it a candidate for applications in antiviral therapy and positron emission tomography (PET) imaging. Unlike non-fluorinated thymidine analogs, α-FLT resists rapid degradation by thymidine phosphorylase, which increases its bioavailability and retention in proliferating tissues such as tumors . Its mechanism involves incorporation into DNA during replication, leading to chain termination or impaired synthesis, a feature shared with other thymidine analogs like zidovudine (AZT) .
Preparation Methods
Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:
Fluorination: The precursor is reacted with a fluorine source, such as fluorine-18, in the presence of a phase transfer catalyst at elevated temperatures (100-130°C) under anhydrous conditions.
Hydrolysis: The fluorinated intermediate undergoes hydrolysis with hydrochloric acid at a reduced temperature (85°C) to remove the protecting groups.
Purification: The final product is purified using a combination of solid-phase extraction cartridges to remove impurities.
Chemical Reactions Analysis
Nucleophilic Fluorination
The synthesis of 18F-FLT typically involves nucleophilic fluorination of a precursor molecule via an S_N2 substitution . Key steps include:
- Precursor preparation : A thymidine analog with a leaving group (e.g., triflate) at the 3' position.
- Fluorination : Reaction with 18F-fluoride in a polar solvent (e.g., DMSO) under basic conditions (e.g., 80°C for 15 minutes) .
- Purification : Acid-catalyzed hydrolysis of protecting groups to yield the final product .
Table 1: Radiochemical Yield and Specific Activity
Parameter | Value (18F-FLT) |
---|---|
Radiochemical Yield | 40–60% |
Specific Activity | 2.5–5.5 TBq/μmol |
Alternative Fluorination Methods
- Balz–Schiemann Reaction : Decomposition of aryl diazonium salts with 18F-fluoride , though limited by low yields (≤25%) due to counterion exchange .
- Electrophilic Fluorination : Use of reagents like Selectfluor or N-fluoropyridinium tetrafluoroborate for direct fluorination, with regioselectivity dependent on solvent choice .
Table 2: Solvent Effects on Fluorination Selectivity
Solvent | Major Product (Yield) |
---|---|
Acetone | 5 (79%) |
THF | 4 (87%) |
DMF | 3a (80%) |
3. Structural and Chemical Properties
α-Effect on Reactivity
The fluorine substituent at the α-position induces the α-effect , enhancing nucleophilicity due to adjacent lone pairs . This property facilitates its role as a PET tracer by increasing cellular uptake .
Stability and Metabolism
- In vitro stability : Resistant to enzymatic degradation under physiological conditions .
- In vivo metabolism : Converted to nucleotide phosphates, inhibiting DNA polymerases and terminating DNA synthesis .
4. Biological Applications
PET Imaging in Oncology
18F-FLT accumulates in rapidly dividing tissues, with uptake correlating to thymidine kinase-1 activity and S-phase cell fraction . Key findings:
- Tumor uptake : Significantly higher in cancerous tissues (e.g., C6 gliomas) compared to normal tissues .
- Response monitoring : Decreased uptake observed in tumors treated with Aurora kinase inhibitors (e.g., AZD1152) .
Table 3: Tissue Uptake of 18F-FLT vs. 18F-FDG
Tissue | 18F-FLT Uptake | 18F-FDG Uptake |
---|---|---|
Bone Marrow | High | Low |
Tumor (C6 glioma) | Moderate | High |
Brain | Low | High |
Kinetic Analysis
- Plasma clearance : Rapid elimination (half-life ≈ 1.5 hours) .
- Tumor-to-muscle ratio : Increased in pretreated models (e.g., thymidine phosphorylase infusion) .
Table 4: Kinetic Parameters in Pretreated Models
Parameter | Pretreatment Value |
---|---|
Tumor-to-Plasma Ratio | 2.8 ± 0.4 |
Tumor-to-Muscle Ratio | 5.2 ± 0.7 |
Scientific Research Applications
Alpha-Fluorothymidine has a wide range of applications in scientific research:
Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) imaging to monitor cell proliferation, particularly in cancer diagnostics.
Cancer Research: This compound is used to study the mechanisms of cancer cell proliferation and to evaluate the efficacy of anti-cancer treatments.
Pharmacokinetics: It is used to study the distribution, metabolism, and excretion of nucleoside analogs in the body.
Mechanism of Action
Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Thymidine analogs are a broad class of nucleoside derivatives with modifications to the sugar or base moiety.
Structural and Functional Analogues
Enzymatic Interactions
- Thymidine Phosphorylase (TP) Resistance: α-FLT’s fluorine substitution reduces susceptibility to TP-mediated cleavage compared to natural thymidine, prolonging its half-life in vivo .
- Phosphorylation Efficiency : α-FLT is phosphorylated by thymidine kinase-1 (TK1) at rates comparable to AZT but lower than gemcitabine, limiting its use to tissues with high TK1 expression (e.g., tumors) .
Pharmacokinetic and Clinical Profiles
- Tumor Selectivity : In PET studies, α-FLT shows higher specificity for proliferating tissues than 18F-FDG, a glucose analog, due to its direct incorporation into DNA .
- Toxicity : Unlike stavudine, α-FLT exhibits minimal mitochondrial toxicity, a critical advantage for long-term use.
Notes on Evidence Utilization
Biological Activity
Alpha-Fluorothymidine (α-FLT) is a nucleoside analog that has gained significant attention in the field of molecular imaging and cancer therapy. Its biological activity primarily revolves around its role as a substrate for thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis and cellular proliferation. This article delves into the biological activity of α-FLT, highlighting its pharmacodynamics, clinical implications, and potential applications in cancer treatment.
This compound is structurally similar to thymidine but contains a fluorine atom at the alpha position. This modification enhances its uptake and retention in proliferating cells, making it a valuable tool for assessing cellular proliferation through imaging techniques such as positron emission tomography (PET). The mechanism by which α-FLT exerts its effects includes:
- Inhibition of TK1 : α-FLT is phosphorylated by TK1, leading to its retention in cells. This process is crucial for monitoring tumor proliferation and response to therapy.
- Cell Cycle Dynamics : The accumulation of α-FLT in cells correlates with S-phase activity, allowing researchers to evaluate the effects of various treatments on cell cycle progression.
Pharmacodynamics
The pharmacodynamics of α-FLT have been extensively studied, particularly in relation to its imaging capabilities. Key findings include:
- In Vivo Imaging : Studies using [^18F]FLT-PET have demonstrated its effectiveness in visualizing tumor metabolism and proliferation. For instance, a study indicated that [^18F]FLT uptake significantly decreased following treatment with dexamethasone in non-small cell lung cancer (NSCLC) models, suggesting that α-FLT can effectively monitor therapeutic responses ( ).
- Flare Phenomenon : The transient increase in FLT uptake following treatment with certain chemotherapeutics (e.g., pemetrexed) has been termed the "flare phenomenon." This effect highlights the ability of α-FLT to reflect changes in thymidine salvage pathways during therapy ( ).
Case Studies and Research Findings
Several studies have explored the biological activity of α-FLT, particularly in oncology:
- NSCLC Response Monitoring :
- Thymidine Kinase Activity :
- Clinical Applications :
Data Tables
The following table summarizes key studies on the biological activity of α-FLT and their findings:
Q & A
Basic Research Questions
Q. What established synthetic routes are used for alpha-Fluorothymidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves fluorination of thymidine derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key factors include temperature control (e.g., -78°C to prevent side reactions) and solvent selection (anhydrous conditions for optimal fluorination efficiency). Purification via column chromatography or recrystallization is critical to isolate high-purity products. Researchers should report yields, solvent systems, and spectroscopic validation (e.g., NMR) to ensure reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound, and what key parameters should be documented?
- Methodological Answer :
- HPLC : Retention time, mobile phase composition, and column type (e.g., C18 reverse-phase) to assess purity.
- NMR : , , and spectra for structural confirmation; chemical shifts and coupling constants must be reported.
- Mass Spectrometry : High-resolution data (HRMS) to verify molecular ion peaks.
- Melting Point : Consistency with literature values.
Documenting instrument calibration, solvent peaks, and internal standards ensures data reliability .
Q. How does this compound interact with thymidine kinase, and what experimental models are used to study this mechanism?
- Methodological Answer : Competitive inhibition assays using recombinant thymidine kinase (TK1) and radiolabeled substrates (e.g., -thymidine) are standard. Researchers measure IC values via kinetic assays under varying ATP concentrations. Cell-based models (e.g., TK1-overexpressing HeLa cells) assess intracellular phosphorylation. Data should include enzyme kinetics (Km, Vmax) and inhibition constants (Ki) to validate specificity .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound across studies be resolved?
- Methodological Answer : Contradictions often arise from variability in cell lines, assay conditions, or compound purity. Researchers should:
- Replicate experiments using standardized protocols (e.g., ATCC-validated cell lines).
- Validate compound integrity via orthogonal analytical methods (e.g., HPLC coupled with LC-MS).
- Perform meta-analyses to identify confounding variables (e.g., serum concentration in cell culture media).
Transparent reporting of experimental parameters is critical .
Q. What strategies optimize this compound stability in physiological conditions for in vivo studies?
- Methodological Answer :
- Formulation : Use prodrug approaches (e.g., liposomal encapsulation) to enhance plasma stability.
- pH Adjustment : Buffer solutions (pH 7.4) to mimic physiological conditions during storage.
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring.
Document half-life (), degradation products, and storage recommendations .
Q. How can computational methods predict this compound’s metabolic pathways, and how are these predictions validated experimentally?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify cytochrome P450 targets.
- Validation : Incubate this compound with liver microsomes and analyze metabolites via LC-MS/MS.
- Isotope Tracing : -labeling to track deamination pathways.
Cross-referencing computational and experimental data minimizes false positives .
Q. How should experimental designs control for batch variability in this compound synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement batch-wise NMR and HPLC profiling.
- Statistical Sampling : Use ANOVA to compare yields/purity across batches.
- SOPs : Standardize reaction quenching and purification steps.
Reporting batch-specific data in supplementary materials enhances reproducibility .
Q. What are best practices for sharing this compound research data to ensure reproducibility?
- Methodological Answer : Adhere to FAIR principles:
Properties
IUPAC Name |
5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLWSXSBUAEINE-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60906296 | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101527-45-1 | |
Record name | alpha-Monofluorothymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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